(2S)-2-Amino-2-[4-(methylethyl)phenyl]ethan-1-ol HCl
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Overview
Description
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is a chiral compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an amino group, an isopropyl-substituted phenyl ring, and a hydrochloride salt form. Its chiral nature makes it an interesting subject for research and development in stereochemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the selection of a suitable starting material, such as (S)-2-Amino-2-(4-isopropylphenyl)ethanol.
Reaction with Hydrochloric Acid: The starting material is then reacted with hydrochloric acid to form the hydrochloride salt. This reaction is usually carried out in an aqueous or alcoholic medium under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride may involve large-scale batch or continuous processes. The key steps include:
Raw Material Procurement: Sourcing high-purity starting materials.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity.
Purification: Employing techniques such as crystallization, filtration, and drying to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary amines or alcohols.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary amines or alcohols.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to selectively bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and cellular communication.
Comparison with Similar Compounds
Similar Compounds
®-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride: The enantiomer of the compound, with different stereochemistry.
2-Amino-2-(4-methylphenyl)ethan-1-ol hydrochloride: A similar compound with a methyl group instead of an isopropyl group.
2-Amino-2-(4-tert-butylphenyl)ethan-1-ol hydrochloride: A compound with a tert-butyl group on the phenyl ring.
Uniqueness
(S)-2-Amino-2-(4-isopropylphenyl)ethan-1-ol hydrochloride is unique due to its specific chiral configuration and the presence of the isopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H18ClNO |
---|---|
Molecular Weight |
215.72 g/mol |
IUPAC Name |
(2S)-2-amino-2-(4-propylphenyl)ethanol;hydrochloride |
InChI |
InChI=1S/C11H17NO.ClH/c1-2-3-9-4-6-10(7-5-9)11(12)8-13;/h4-7,11,13H,2-3,8,12H2,1H3;1H/t11-;/m1./s1 |
InChI Key |
QRCNSPBTMSOOTH-RFVHGSKJSA-N |
Isomeric SMILES |
CCCC1=CC=C(C=C1)[C@@H](CO)N.Cl |
Canonical SMILES |
CCCC1=CC=C(C=C1)C(CO)N.Cl |
Origin of Product |
United States |
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